
4-Bromo-5-(2-chlorophenyl)-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-(2-chlorophenyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with bromine, chlorine, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(2-chlorophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using bromine and a base such as sodium hydroxide to yield the desired pyrazole compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as solvent choice and reaction time, is crucial for industrial applications.
化学反応の分析
Types of Reactions
4-Bromo-5-(2-chlorophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of dehalogenated pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
4-Bromo-5-(2-chlorophenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 4-Bromo-5-(2-chlorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
2-Bromo-4-chlorophenol: Shares similar halogen substituents but differs in the core structure.
1-Chloro-4-ethylcyclohexane: Similar in having halogen substituents but differs in the cyclic structure.
4-tert-Butyl-3-iodoheptane: Similar in having halogen substituents but differs in the aliphatic chain structure.
Uniqueness
4-Bromo-5-(2-chlorophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methyl groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H8BrClN2 |
|---|---|
分子量 |
271.54 g/mol |
IUPAC名 |
4-bromo-5-(2-chlorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H8BrClN2/c1-14-10(8(11)6-13-14)7-4-2-3-5-9(7)12/h2-6H,1H3 |
InChIキー |
XYSJSGNVTXFQOF-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)Br)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis(dibenzo[b,d]thiophen-3-yl)amine](/img/structure/B13922036.png)
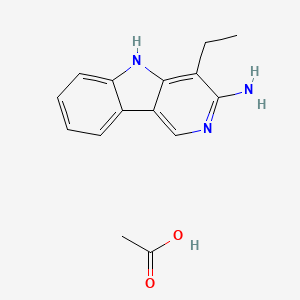

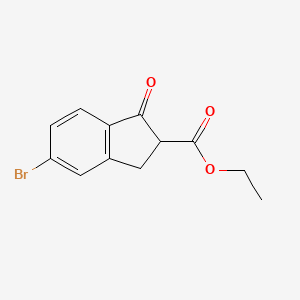


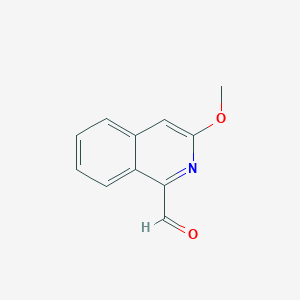
![7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)
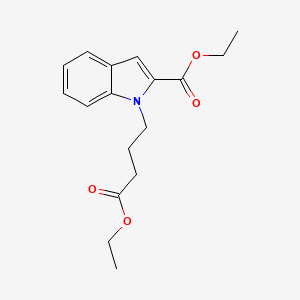
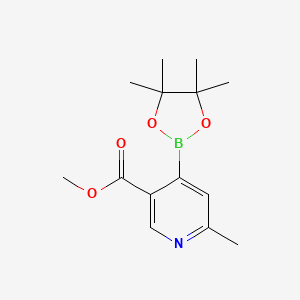
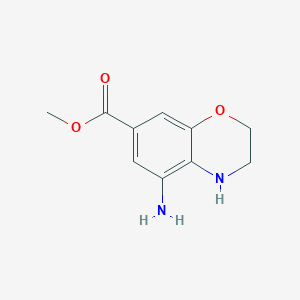

![2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13922109.png)

